molecular formula C15H20N2O4 B8051366 5-Amino-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

5-Amino-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No.: B8051366
M. Wt: 292.33 g/mol
InChI Key: ZUXPBJMZGPLRJH-UHFFFAOYSA-N
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Description

5-Amino-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a heterocyclic compound featuring a tetrahydroisoquinoline core. Its structure includes:

  • A tert-butoxy carbonyl (Boc) group at position 2, which acts as a protective moiety for amines during synthetic processes.
  • An amino group (-NH₂) at position 5, enhancing reactivity in nucleophilic substitutions or coupling reactions.
  • A carboxylic acid (-COOH) at position 8, providing a polar functional group for solubility modulation or conjugation.

The compound’s molecular formula is C₁₅H₂₀N₂O₄, with a molecular weight of 292.33 g/mol (calculated based on structural analysis). Its applications span medicinal chemistry, particularly as a building block for peptide mimetics or protease inhibitors, leveraging the tetrahydroisoquinoline scaffold’s rigidity and the carboxylic acid’s versatility .

Properties

IUPAC Name

5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-7-6-9-11(8-17)10(13(18)19)4-5-12(9)16/h4-5H,6-8,16H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXPBJMZGPLRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (often abbreviated as THIQ) is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, antibacterial, and antifungal activities, alongside relevant case studies and research findings.

  • Molecular Formula : C14H19N2O4
  • Molecular Weight : 283.31 g/mol
  • CAS Number : 214629-97-7

Antimicrobial Activity

Recent studies have demonstrated that THIQ derivatives exhibit significant antimicrobial activity. A series of novel isoquinoline dipeptides were synthesized and evaluated for their effectiveness against various pathogens. Notably, compounds derived from THIQ showed potent activity against Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin.

CompoundTarget PathogenMIC (µM)Comparison to Ampicillin
7gE. coli665x more potent
7eP. aeruginosa834x more potent
7cS. aureus498Less active

These results indicate that modifications to the THIQ structure can enhance antimicrobial potency.

Antifungal Activity

THIQ derivatives also demonstrated promising antifungal properties. In comparative studies against standard antifungal agents, certain THIQ compounds outperformed existing treatments, suggesting their potential for developing new antifungal therapies.

Study on Antibacterial Efficacy

A comprehensive study synthesized various THIQ-based dipeptides and assessed their antibacterial efficacy. The results indicated that specific modifications in the amino acid sequence significantly influenced biological activity. For instance, the inclusion of cationic amino acids such as Lysine enhanced overall positive charge and improved binding affinity to bacterial targets.

Computational Studies

Computational binding affinity studies revealed that tetrahydroisoquinoline-conjugated dipeptides displayed significant interactions with bacterial DNA gyrase, a critical target for antibacterial drugs. This suggests a mechanism through which these compounds exert their antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally analogous Boc-protected heterocycles from the literature (, and 3):

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
5-Amino-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid Tetrahydroisoquinoline Boc, -NH₂, -COOH 292.33 Peptide synthesis, enzyme inhibition
4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (5{34}, ) Imidazole Boc, amide, tert-butoxy-S-alanyl ~450 (estimated) Peptide coupling, PROTAC development
4-[(benzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole (5{114}, ) Imidazole Boc, benzylamide, lysyl residue ~550 (estimated) Bioconjugation, lysine-targeted probes
RS-2109 () Indeno-pyrrole Boc, acetic acid 317.39 Research reagent (specific use undisclosed)

Key Differences and Implications

Core Scaffold: The tetrahydroisoquinoline core in the target compound offers rigidity and planar aromaticity, favoring interactions with hydrophobic enzyme pockets. In contrast, imidazole-based analogs (5{34}, 5{114}) provide flexibility and hydrogen-bonding capacity due to their nitrogen-rich rings .

Functional Groups: The carboxylic acid in the target compound enhances water solubility (logP ~1.2 predicted) versus the amide-linked tert-butoxy-alanyl groups in 5{34}, which increase lipophilicity (logP ~3.5) . The lysyl residue in 5{114} enables selective targeting of lysine-dependent enzymes, a feature absent in the tetrahydroisoquinoline analog .

Synthetic Utility: The Boc group in all compounds serves as a temporary protective group, but its removal (e.g., via TFA) in the tetrahydroisoquinoline derivative may proceed faster due to less steric hindrance compared to RS-2109’s indeno-pyrrole system .

Preparation Methods

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced early to protect the secondary amine during subsequent reactions. In a patent by JP2004511468A, (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is reacted with formic acid and tert-butylamine to install the Boc group via carbamate formation . This method achieves high optical purity (≥95%) without toxic reagents. Similarly, tert-butyl dicarbonate (Boc₂O) in chloroform or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) is widely used for Boc protection .

Regioselective Amination at Position 5

Amination at the 5-position is achieved via nitration followed by reduction. In CN110724098A, nitration of 1,2,3,4-tetrahydroisoquinoline derivatives using HNO₃/H₂SO₄ introduces a nitro group, which is subsequently reduced to an amine using hydrogenation (Pd/C, H₂) or iron/HCl . For instance, reduction of 5-nitro-2-Boc-1,2,3,4-tetrahydroisoquinoline with H₂/Pd-C in methanol yields the 5-amino derivative with >90% purity .

Carboxylation at Position 8

The carboxylic acid group is introduced via directed ortho-metalation or carboxylation. In CN110724098A, lithiation of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline with n-BuLi/TMEDA at −60°C, followed by quenching with CO₂, affords the carboxylic acid derivative in 72.5% yield . Alternative methods include oxidation of methyl groups (e.g., KMnO₄) or hydrolysis of nitriles (e.g., H₂SO₄) .

Sequential Deprotection and Functional Group Interconversion

Final deprotection steps ensure the integrity of functional groups. For example, HCl in i-PrOH/HCO₂H removes Boc groups without affecting the carboxylic acid . In JP2004511468A, acid treatment (HCl/EtOH) cleaves protecting groups while preserving the amino and carboxylic acid functionalities .

Synthetic Route Optimization and Yield Data

A representative synthesis from CN110724098A involves:

  • Alkylation : 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride reacts with benzyl bromide (K₂CO₃, DMF) to yield 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (86% yield) .

  • Carboxylation : Lithiation with n-BuLi/TMEDA and CO₂ quenching gives 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (72.5% yield) .

  • Hydrogenation : Pd/C-catalyzed hydrogenation removes the benzyl group, yielding 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (90.9% yield) .

  • Amination and Boc Protection : Sequential nitration, reduction, and Boc protection achieve the final product .

Comparative Analysis of Methodologies

Method Key Steps Yield Purity Reference
Petasis MulticomponentBoronic acid, glyoxylic acid, amine60–75%≥90%
Pomeranz–FritschCyclization of amino acetals70–85%≥95%
Directed Lithiationn-BuLi, CO₂ quenching72.5%>99%
Hydrogenative DeprotectionPd/C, H₂90.9%>99%

Challenges and Solutions

  • Regioselectivity : Use of directing groups (e.g., benzyl) ensures correct positioning of substituents .

  • Optical Purity : Chiral auxiliaries or enantioselective hydrogenation preserve stereochemistry .

  • Functional Group Compatibility : Sequential protection (Boc for amine, benzyl for acid) prevents side reactions .

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety. For example, replacing n-BuLi with safer bases (e.g., LDA) and using flow chemistry for exothermic steps (e.g., carboxylation) enhance scalability .

Q & A

Q. What are the common synthetic routes for preparing 5-amino-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid?

  • Methodological Answer : The synthesis typically involves sequential protection and functionalization of the tetrahydroisoquinoline core. Key steps include: (i) Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino moiety, enhancing stability during subsequent reactions . (ii) Carboxylic acid activation (e.g., via mixed anhydrides or coupling agents) for further derivatization. (iii) Controlled reduction and cyclization to form the tetrahydroisoquinoline scaffold. Reaction conditions (temperature, solvent polarity, and catalysts like sulfuric acid) must be optimized to minimize side products .

Q. How is the Boc group strategically utilized in this compound’s synthesis?

  • Methodological Answer : The Boc group serves dual roles: (i) It protects the amino group during acidic or oxidative reactions, preventing unwanted side reactions. (ii) Its steric bulk can influence regioselectivity in nucleophilic substitutions or coupling reactions. Deprotection under mild acidic conditions (e.g., TFA) regenerates the free amine for downstream applications .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Standard characterization includes:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the tetrahydroisoquinoline scaffold and Boc group integrity.
  • HPLC-MS : To assess purity and verify molecular weight.
  • FT-IR : To identify carboxylic acid (–COOH) and Boc carbonyl (C=O) stretching vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

  • Methodological Answer : Contradictions may arise from: (i) Rotamers : The Boc group can create rotational isomers, leading to split peaks. Use variable-temperature NMR to coalesce signals. (ii) Impurities : Recrystallize in polar aprotic solvents (e.g., DMF/water mixtures) to remove byproducts. (iii) Tautomerism : Check for pH-dependent equilibria involving the carboxylic acid group .

Q. What strategies optimize reaction yields during the synthesis of derivatives (e.g., amides or esters)?

  • Methodological Answer : (i) Coupling Agents : Use HATU or EDC/HOBt for efficient amide bond formation. (ii) Solvent Selection : Polar solvents (e.g., DCM or THF) improve solubility of intermediates. (iii) Catalysis : Add DMAP to accelerate esterification reactions. Monitor progress via TLC or in-situ IR .

Q. How does the Boc group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The Boc group is stable in neutral to mildly basic conditions but hydrolyzes under strong acids (e.g., HCl in dioxane). Stability studies using accelerated degradation (e.g., 40°C/75% RH) combined with HPLC monitoring can quantify decomposition pathways .

Q. What experimental designs are recommended for assessing biological activity?

  • Methodological Answer : (i) In Vitro Assays : Screen against target enzymes (e.g., proteases) using fluorogenic substrates. (ii) Structure-Activity Relationship (SAR) : Synthesize analogs with modified carboxylic acid or Boc groups to identify critical pharmacophores. (iii) Molecular Docking : Predict binding modes to prioritize targets for validation .

Q. How should researchers address conflicting toxicity data in early-stage studies?

  • Methodological Answer : (i) Dose-Response Curves : Perform repeated-dose studies in cell lines (e.g., HepG2) to distinguish acute vs. chronic effects. (ii) Metabolite Profiling : Identify toxic metabolites via LC-MS/MS. (iii) Cross-Validation : Compare results with structurally similar compounds (e.g., fluoro-substituted analogs) to isolate toxicity mechanisms .

Stability and Handling

Q. What are the best practices for storing this compound to ensure long-term stability?

  • Methodological Answer : Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group or oxidation of the tetrahydroisoquinoline core. Avoid exposure to light, which can degrade the aromatic system .

Q. How does the compound behave under high-temperature or high-humidity conditions?

  • Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) reveals:
  • Hydrolysis : The Boc group degrades, releasing CO2_2 and tert-butanol.
  • Oxidation : The tetrahydroisoquinoline ring may form quinone derivatives. Use antioxidants (e.g., BHT) in formulations to mitigate degradation .

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